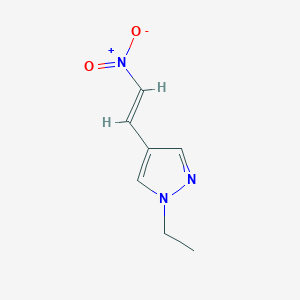

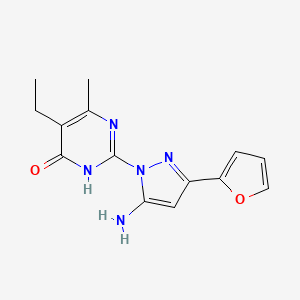

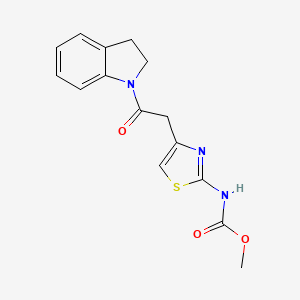

N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential applications in various fields, including medicine and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, which are structurally related to the compound of interest, was achieved by reacting appropriate precursors under controlled conditions, and these derivatives showed promising herbicidal activity . The synthesis of other related compounds involved heterocyclization of hydrazides with isocyanates or the reaction of aminoguanidine with enones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and further supported by computational studies . These techniques provide detailed information about the geometry, electronic structure, and conformational flexibility of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substitution pattern on the pyrazole ring. For instance, the introduction of an electron-withdrawing group at the meta-position of the benzyloxy group significantly enhanced the herbicidal activity of the synthesized pyrazole-4-carboxamide derivatives . Additionally, the functionalization reactions of pyrazole carboxylic acids with aminophenols led to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and hydrogen bonding interactions, are crucial for their biological activity and application potential. For example, a novel pyrazole derivative was found to be thermally stable up to 190°C and exhibited specific hydrogen bond interactions that extended through a 3D network to form a supramolecular motif . The solubility and solvent effects on structural parameters were also studied to understand the behavior of these compounds in different environments .

Applications De Recherche Scientifique

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their wide-ranging biological activities, making them an important class of compounds in drug discovery and development. Research has shown that these compounds exhibit a variety of pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities, among others. The structural versatility of pyrazole allows for the synthesis of numerous derivatives with enhanced biological activity and specificity. For instance, the synthesis methodologies often involve modifications at various positions of the pyrazole core to improve potency and reduce toxicity, highlighting the importance of pyrazole derivatives in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Pyrazolines in Optoelectronic Materials

Beyond their medicinal applications, pyrazole and its derivatives, including pyrazolines, have been explored for their potential in optoelectronic materials. These compounds are part of an interesting template for the development of materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrazoline and pyrimidine rings into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These applications underscore the multifaceted utility of pyrazole derivatives beyond the pharmaceutical domain, demonstrating their relevance in the development of advanced materials with specific electronic and photonic properties (Lipunova et al., 2018).

Mécanisme D'action

Target of action

The targets of a compound are typically proteins such as enzymes or receptors that the compound interacts with. The specific targets would depend on the structure of the compound and its chemical properties. For example, compounds with a pyrazole core have been found to interact with various targets including enzymes like cyclooxygenase and receptors like cannabinoid receptors .

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-4-11-21-13-16(18(20-21)24-12-5-2)17(22)19-14-7-9-15(10-8-14)23-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZIIGLJTIOVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2507407.png)

![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)